N3-PEG8-CH2COOH
Description
Contextualizing Poly(ethylene glycol) (PEG) Derivatives in Chemical Biology and Materials Science
Poly(ethylene glycol), or PEG, is a polyether compound composed of repeating ethylene (B1197577) oxide units. biochempeg.comwikipedia.org Its derivatives have become indispensable in biotechnology and materials science due to a unique combination of properties. sinopeg.com PEG is highly hydrophilic, making it soluble in aqueous environments, a critical feature for biological applications. thermofisher.com This hydrophilicity, along with its flexible and biologically inert nature, means it is non-toxic and non-immunogenic, allowing it to be conjugated to molecules without triggering an adverse immune response or interfering with cellular functions. thermofisher.com
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the therapeutic properties of drugs and proteins. biochempeg.com It can increase the solubility and stability of biomolecules, reduce aggregation, and prolong their circulation time in the bloodstream by shielding them from enzymatic degradation and renal clearance. sinopeg.comthermofisher.com
Beyond pharmaceuticals, PEG derivatives are fundamental in materials science. They are used to create hydrogels for tissue engineering and regenerative medicine, serving as scaffolds for cell culture and controlled drug release. biochempeg.comsinopeg.com Their ability to repel protein adhesion is leveraged to create non-fouling surfaces on medical devices and biosensors. By modifying the length and structure of the PEG chain—using linear, branched, or multi-arm derivatives—scientists can fine-tune the material's mechanical and biological properties for a vast array of applications. biochempeg.comsinopeg.com
Strategic Design and Significance of Azide-Carboxylic Acid Bifunctional Linkers for Precision Functionalization
The power of Azido-PEG8-CH2CO2H lies in its heterobifunctional design, possessing two distinct reactive groups: a terminal azide (B81097) (N₃) and a carboxylic acid (COOH). broadpharm.comchemicalbook.com This dual functionality allows for sequential, controlled conjugation reactions, a cornerstone of modern bioconjugation. nih.gov
The Azide Group for "Click Chemistry": The azide group is a key player in bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. sigmaaldrich.com Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), reactions popularly known as "click chemistry." chemicalbook.compcbiochemres.comwikipedia.org These reactions are highly efficient and specific, forming a stable triazole linkage with an alkyne-modified molecule. broadpharm.comaxispharm.com The azide and alkyne groups are largely inert to the functional groups found in biological systems, ensuring that the conjugation occurs only at the intended site. sigmaaldrich.comlicor.comacs.org
The Carboxylic Acid Group for Amide Bond Formation: The carboxylic acid group provides a classic and robust method for conjugation. It can be activated to react with primary amine groups (–NH₂), which are abundantly found in the lysine (B10760008) residues of proteins and on other molecules. broadpharm.comlibretexts.org This reaction, typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), forms a stable and covalent amide bond. libretexts.orgrsc.org While direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions; thus, activating agents are standard practice in laboratory settings. libretexts.orgstackexchange.com
The strategic importance of combining these two functionalities in one linker is immense. It enables the precise, stepwise assembly of molecular conjugates. For example, a researcher can first attach a protein to the linker via an amide bond using the carboxylic acid group. Then, the resulting protein-PEG-azide conjugate can be "clicked" onto a surface, a nanoparticle, or another biomolecule that has been modified with an alkyne. nih.govbiochempeg.com The hydrophilic PEG spacer not only enhances the water solubility of the entire conjugate but also provides a flexible, defined-length bridge between the two conjugated entities, minimizing potential steric hindrance. broadpharm.comlumiprobe.com This level of control is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic tools and functionalized biomaterials. biochempeg.comlumiprobe.comapexbt.com
Data Tables
Table 1: Physicochemical Properties of Azido-PEG8-CH2CO2H
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₃₅N₃O₁₀ | broadpharm.comchemicalbook.com |
| Molecular Weight | 453.49 g/mol | chemicalbook.com |
| CAS Number | 1343472-07-0 | broadpharm.comchemicalbook.com |
| Appearance | Liquid | apexbt.com |
| Purity | ≥95% | broadpharm.combiochempeg.com |
| Storage | -20°C, protect from light | broadpharm.comapexbt.comcreative-biolabs.com |
Table 2: Functional Groups and Their Conjugation Chemistry
| Functional Group | Reactive Partner | Reaction Type | Resulting Bond | Key Features |
|---|---|---|---|---|
| Azide (-N₃) | Terminal Alkyne, DBCO, BCN | Click Chemistry (CuAAC or SPAAC) | Triazole | Bioorthogonal, high efficiency, high specificity. broadpharm.comnih.govsigmaaldrich.com |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide Coupling (with activators like EDC) | Amide | Forms a stable, covalent bond with amines on proteins and other molecules. broadpharm.comlibretexts.orglibretexts.org |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMSIRMVCBUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Approaches for Azido Peg8 Ch2co2h
Established Synthetic Pathways for Poly(ethylene glycol) Azides
The formation of the azido-terminated PEG chain is a foundational step in the synthesis of Azido-PEG8-CH2CO2H. This can be accomplished through two primary strategies: building the PEG chain with a precursor for the azide (B81097) group already in place or adding the azide group after the polymer is formed.
Ring-opening polymerization (ROP) is a common and effective method for constructing the poly(ethylene glycol) backbone. nih.govacs.org In a typical approach, the polymerization of ethylene (B1197577) oxide (EO) is initiated by a molecule that will ultimately form one of the terminal groups of the PEG chain. nih.govacs.org For instance, an initiator like allyl alcohol can be used to create an α-allyl-ω-hydroxyl PEG. nih.govacs.org This method provides good control over the polymer's molecular weight and results in a chain with a hydroxyl group at one end, which is available for further modification, and an allyl group at the other. acs.org
Another advanced ROP technique is the ring-opening metathesis polymerization (ROMP), which can be used to create more complex architectures, such as branched or bottle-brush polymers, from functionalized monomers like norbornene derivatives. acs.orgnih.gov These structures can be designed to incorporate precursors for the azide group, which are then converted in a subsequent step. nih.gov
| ROP Method | Initiator/Monomer | Initial Product | Description |
| Anionic ROP | Allyl Alcohol, Ethylene Oxide | α-allyl-ω-hydroxyl PEG | Initiating with allyl alcohol yields a PEG chain with a terminal hydroxyl group ready for functionalization and an allyl group at the other end. nih.govacs.org |
| ROMP | Norbornene-PEG-Chloride Macromonomer | Branched Polynorbornene with PEG-Chloride side chains | "Graft-through" polymerization creates a brush-like polymer with chloride groups that can be converted to azides. acs.orgnih.gov |
Post-polymerization functionalization is a versatile strategy for introducing the azide moiety onto a pre-formed PEG chain. rsc.org This method is particularly common for converting a terminal hydroxyl group, a typical end-group for commercially available or synthesized PEGs, into an azide. mdpi.com
A widely used two-step process involves first activating the terminal hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate. mdpi.com This is often achieved by reacting the PEG-OH with tosyl chloride (TsCl) or methanesulfonyl chloride in the presence of a base like pyridine. The resulting PEG-tosylate or PEG-mesylate is then reacted with an azide salt, typically sodium azide (NaN₃), in a nucleophilic substitution reaction to yield the desired azido-terminated PEG.
Another approach involves the direct conversion of a terminal halide. For polymers synthesized to have a terminal bromide or chloride, a halide-azide exchange can be performed. nih.gov For example, treatment with sodium azide can quantitatively replace a terminal chloride with an azide group. nih.gov
| Starting Functional Group | Reagents | Intermediate | Final Product | Description |
| Hydroxyl (-OH) | 1. Tosyl Chloride (TsCl), Pyridine2. Sodium Azide (NaN₃) | PEG-Tosylat | PEG-Azide | The hydroxyl group is first converted to a tosylate, a good leaving group, which is then displaced by the azide nucleophile. |
| Chloride (-Cl) | Sodium Azide (NaN₃) | N/A | PEG-Azide | A direct nucleophilic substitution where the chloride is replaced by an azide group. nih.gov |
Ring-Opening Polymerization Initiated Routes for PEG Backbone Construction
Carboxylic Acid Terminal Group Introduction and Derivatization
The introduction of the carboxylic acid (-COOH) function at the other end of the PEG chain completes the synthesis of the heterobifunctional linker. This can be achieved either by direct conversion of a terminal group or by attaching a precursor molecule that is subsequently transformed into the carboxylic acid.
Direct oxidation of the terminal hydroxyl group of a PEG chain to a carboxylic acid is a straightforward approach. google.com Various oxidizing agents can be employed for this transformation. One method uses a catalyst amount of a nitrogen oxide free radical in an aqueous solution with an oxidant like a hypohalite salt under alkaline conditions. google.com This method is noted for its mild conditions, which help to avoid the cleavage of the ether bonds within the PEG backbone. google.com
A more common and often more controlled method involves the use of a precursor molecule. In this strategy, a functional group that can be readily converted to a carboxylic acid is attached to the PEG chain.
One such method involves the carboxylation of a terminal allyl group, which might be present from a ring-opening polymerization initiated with allyl alcohol. nih.govacs.org This can be accomplished through a radical addition of a thiol compound, such as mercaptoacetic acid, to the allyl double bond. nih.govacs.org
Alternatively, a PEG with a terminal hydroxyl group can be reacted with an anhydride (B1165640), like succinic anhydride, in the presence of a base. acs.org This reaction opens the anhydride ring and forms an ester linkage, resulting in a terminal carboxylic acid. acs.org Another precursor-based route is the reaction of a PEG-hydroxyl with an ester-containing alkyl halide, such as ethyl bromoacetate, in the presence of a strong base like potassium t-butoxide. google.com The resulting PEG-ethyl acetate (B1210297) derivative is then subjected to hydrolysis to yield the terminal carboxylic acid. google.com
| Precursor Group | Reagents | Reaction Type | Description |
| Allyl Group | Thiol compounds (e.g., Mercaptoacetic acid) | Radical Addition | The thiol adds across the double bond of the allyl group, introducing a carboxylic acid moiety. nih.govacs.org |
| Hydroxyl Group | Succinic Anhydride, Pyridine | Esterification | The hydroxyl group attacks the anhydride, opening the ring to form an ester and leaving a free carboxylic acid. acs.org |
| Hydroxyl Group | 1. Potassium t-butoxide, Ethyl bromoacetate2. Hydrolysis | Alkylation & Hydrolysis | The hydroxyl is first converted to an alkoxide, which then displaces the bromide to form an ester. Subsequent hydrolysis yields the carboxylic acid. google.com |
Direct Carboxylation Approaches for PEG Chain Ends
Spectroscopic and Chromatographic Characterization Techniques for Synthetic Validation
To confirm the successful synthesis and purity of Azido-PEG8-CH2CO2H, a combination of spectroscopic and chromatographic techniques is essential. These methods verify the presence of the desired functional groups and the integrity of the PEG chain. nih.govrsc.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. nih.govacs.org Specific proton and carbon signals corresponding to the PEG backbone, the methylene (B1212753) groups adjacent to the azide and carboxylic acid, and the absence of signals from the starting materials or intermediates confirm the successful synthesis. nih.govrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the key functional groups. A strong, sharp peak typically around 2100 cm⁻¹ confirms the presence of the azide (N₃) group, while a broad absorption for the O-H stretch and a sharp peak for the C=O stretch (around 1730 cm⁻¹) indicate the carboxylic acid. rsc.orgrsc.orgresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is invaluable for determining the molecular weight and molecular weight distribution of the polymer. nih.govacs.orgrsc.org It confirms that the PEG chain has the correct length and that the functionalization reactions have occurred as expected without significant chain degradation. rsc.orgrsc.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to assess the purity of the final product and to separate the desired heterobifunctional PEG from any unreacted starting materials or bifunctional byproducts. frontiersin.org
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): GPC/SEC is the primary technique for characterizing the molar mass and molar mass distribution of polymers. frontiersin.orgchromatographyonline.com It is used to confirm the expected molecular weight of the synthesized Azido-PEG8-CH2CO2H and to ensure a narrow distribution (low polydispersity). rsc.orgchromatographyonline.com
| Technique | Information Obtained | Key Features for Azido-PEG8-CH2CO2H |
| ¹H and ¹³C NMR | Structural verification, confirmation of end-group functionality. nih.gov | Signals for PEG backbone (-(CH₂)₂-O-), protons/carbons alpha to azide and carboxyl groups. rsc.org |
| FT-IR | Identification of functional groups. rsc.orgrsc.org | Characteristic azide (N₃) stretch (~2100 cm⁻¹) and carboxyl (C=O, O-H) stretches. researchgate.net |
| MALDI-TOF MS | Molecular weight, molecular weight distribution, confirmation of end-group mass. nih.govrsc.org | A mass spectrum centered around the expected molecular weight of the final product. |
| HPLC / GPC / SEC | Purity, molecular weight distribution, separation of byproducts. frontiersin.orgchromatographyonline.com | A single, narrow peak in the chromatogram indicating a pure compound with low polydispersity. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Azido-PEG8-CH2CO2H. Both ¹H and ¹³C NMR are utilized to verify the presence of the key functional groups and the integrity of the PEG backbone. rsc.org
In a typical ¹H NMR spectrum, the most prominent signal is a large multiplet in the range of 3.5-3.7 ppm, which corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG chain. nih.gov The protons of the methylene group adjacent to the azide function (-CH₂-N₃) typically appear as a triplet at approximately 3.3-3.4 ppm. The methylene protons adjacent to the carboxymethyl group (-O-CH₂-COOH) are expected to resonate as a singlet around 4.1-4.2 ppm, providing clear evidence of the carboxylic acid terminus. The disappearance of signals from starting materials and the appearance of these characteristic peaks confirm the successful synthesis of the bifunctional linker. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Azido-PEG8-CH2CO2H This table presents expected chemical shifts based on the analysis of similar PEG-based structures. Actual values may vary depending on the solvent and experimental conditions.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.15 | Singlet | -O-CH₂ -COOH |
| ~3.75 | Triplet | -O-CH₂ -CH₂-O- (next to COOH group) |
| 3.68 - 3.55 | Multiplet | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.40 | Triplet | CH₂ -N₃ |
Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight Distribution Analysis
Mass spectrometry (MS) is a primary technique for determining the molecular weight and assessing the monodispersity of PEG derivatives. For discrete PEG compounds like Azido-PEG8-CH2CO2H, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly effective. nih.govresearchgate.net This soft ionization technique allows for the analysis of large, non-volatile molecules without significant fragmentation. belspo.be
For Azido-PEG8-CH2CO2H, which has a theoretical molecular weight of 453.5 g/mol , the mass spectrum is expected to show a single, dominant peak corresponding to the intact molecule associated with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). broadpharm.com The absence of a broad distribution of peaks, which is characteristic of polydisperse polymers, confirms the discrete nature of the PEG chain. Electrospray Ionization (ESI-MS) is another suitable technique that can be used to verify the molecular mass.
Table 2: Expected Mass Spectrometry Peaks for Azido-PEG8-CH2CO2H
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 454.5 | Molecular ion with proton |
| [M+Na]⁺ | 476.5 | Molecular ion with sodium adduct |
| [M+K]⁺ | 492.6 | Molecular ion with potassium adduct |
Purity Assessment Methodologies in Research Synthesis
Ensuring the high purity of Azido-PEG8-CH2CO2H is critical for its successful application in conjugation chemistries, as impurities can lead to undesirable side reactions and heterogeneous products. Commercial suppliers often guarantee a purity of 95% to 98%. broadpharm.combroadpharm.com In a research setting, several analytical methods are employed to verify this purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of functionalized PEG linkers. A reversed-phase column, such as a C18 column, is typically used. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The compound is detected using a UV detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS). A pure sample will exhibit a single major peak at a specific retention time.
Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). Visualization under UV light or by staining (e.g., with iodine vapor or permanganate (B83412) solution) can reveal the presence of impurities as separate spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy , as detailed in section 2.3.1, also serves as a purity assessment tool. The absence of extraneous peaks in the ¹H NMR spectrum indicates a high degree of chemical purity. researchgate.net Integration of the characteristic peaks corresponding to the terminal functional groups against the PEG backbone can further confirm the structural integrity and purity of the compound. nih.gov
Mechanistic Principles and Advanced Applications in Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-CH2CO2H
The azide (B81097) group of Azido-PEG8-CH2CO2H readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. chemicalbook.commedchemexpress.com This reaction forms a stable triazole linkage with terminal alkynes. chemicalbook.combroadpharm.com CuAAC is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and compatibility with a wide range of functional groups and reaction conditions. researchgate.netnih.gov
Reaction Kinetics and Optimization Parameters for Efficient Conjugation
The kinetics of CuAAC reactions are significantly influenced by several factors. The reaction rate can be dramatically accelerated through the use of a copper(I) catalyst, which can increase the rate by up to 10⁷-fold compared to the uncatalyzed reaction. uclm.esmdpi.com
Key parameters for optimizing CuAAC with Azido-PEG8-CH2CO2H include:
Copper Source and Concentration: Copper(II) salts, such as CuSO₄, are often used in combination with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. utwente.nljenabioscience.com Optimizing the copper concentration is crucial; sufficient catalyst is needed for an efficient reaction, but excess copper can be toxic to biological systems. nih.govutwente.nl
Reducing Agent: Sodium ascorbate is a common choice to reduce Cu(II) to Cu(I). jenabioscience.com The concentration of the reducing agent can affect the reaction rate and the stability of the catalyst.
Ligands: The use of a stabilizing ligand is critical for an efficient and biocompatible CuAAC reaction. nih.gov
Solvent: While the PEG chain enhances water solubility, the choice of solvent can still impact reaction efficiency. chemicalbook.comnih.gov Aqueous buffers are commonly used for bioconjugation. nih.govmedkoo.com
Temperature and pH: CuAAC reactions are typically performed at room temperature and near neutral pH, contributing to their biocompatibility. nih.gov
A study optimizing the PEGylation of interferon β-1b via CuAAC found that high conversion rates could be achieved by carefully controlling the concentrations of the PEG-alkyne, copper sulfate, a ligand (TBTA), and a reducing agent (DTT). nih.gov Another study noted that a reaction time of 30 minutes was optimal for a new CuAAC composition they developed. utwente.nl
Ligand Design Considerations for Enhanced CuAAC Efficiency
Ligands play a multifaceted role in CuAAC by stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing the reaction rate. nih.govmdpi.com The design of the ligand is essential for the catalytic reaction. researchgate.net
Commonly used ligands and design considerations include:
Tris(triazolylmethyl)amine Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to accelerate CuAAC and protect the catalyst. nih.govmdpi.com Variations like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) offer improved water solubility, making them suitable for biological applications. jenabioscience.com
Bipyridine and Phenanthroline Derivatives: These types of ligands have also been shown to be effective in accelerating CuAAC reactions. mdpi.com
Chelating Azides: In some cases, the azide-containing molecule itself can be designed to chelate the copper ion, thereby accelerating the reaction. mdpi.com
Water-Soluble Ligands: For bioconjugation in aqueous environments, ligands with enhanced water solubility are preferred to ensure all reaction components remain in solution. mdpi.com
Table 1: Common Ligands for CuAAC and Their Features
| Ligand | Key Feature(s) | Reference |
|---|---|---|
| Tris(benzyltriazolylmethyl)amine (TBTA) | Accelerates reaction, stabilizes Cu(I) | nih.govmdpi.com |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High water solubility | jenabioscience.com |
| Bathocuproinedisulfonic acid (BCS) | Water-soluble, stabilizes Cu(I) | |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent and ligand |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Azido-PEG8-CH2CO2H
To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts with an azide, such as the one in Azido-PEG8-CH2CO2H, without the need for a catalyst. chemicalbook.commedchemexpress.com
Orthogonal Reactivity with Strained Alkyne Derivatives (e.g., BCN, DBCO)
The azide group of Azido-PEG8-CH2CO2H can react with various strained alkynes, offering orthogonal reactivity. chemicalbook.combroadpharm.com This means that the azide can selectively react with a strained alkyne even in the presence of other functional groups.
Common strained alkyne derivatives include:
Bicyclononyne (BCN): A cyclooctyne derivative that exhibits good reactivity in SPAAC reactions. chemicalbook.commedchemexpress.com
Dibenzocyclooctyne (DBCO): Known for its high reactivity with azides, DBCO is frequently used for rapid and efficient catalyst-free conjugations. chemicalbook.commedchemexpress.combiochempeg.com The reaction of DBCO with an azide is rapid and biocompatible. biochempeg.com
The choice of strained alkyne can influence the reaction kinetics and the properties of the final conjugate.
Catalyst-Free Bioconjugation in Complex Biological Systems
The primary advantage of SPAAC is its ability to proceed under physiological conditions without a toxic catalyst, making it ideal for applications in living systems. nih.govwhiterose.ac.ukchemrxiv.org The absence of a catalyst simplifies the reaction setup and purification process. whiterose.ac.uk
SPAAC using Azido-PEG8-CH2CO2H is particularly useful for:
Live Cell Imaging: Attaching fluorescent probes to biomolecules on or inside living cells. nih.gov
In Vivo Conjugation: Modifying molecules within a living organism.
Preparation of Biotherapeutics: Creating antibody-drug conjugates or other targeted therapies where the use of a catalyst could compromise the biological molecule. chemrxiv.org
While SPAAC avoids copper-induced toxicity, it has been noted that it can sometimes have a longer reaction time and potential for non-specific labeling compared to CuAAC. utwente.nl
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Requires Copper(I) | Catalyst-free nih.govwhiterose.ac.uk |
| Reactants | Azide + Terminal Alkyne chemicalbook.commedchemexpress.com | Azide + Strained Alkyne (e.g., BCN, DBCO) chemicalbook.commedchemexpress.com |
| Speed | Generally very fast, can be optimized to 30 minutes uclm.esutwente.nl | Can be slower than CuAAC utwente.nl |
| Biocompatibility | Copper toxicity can be a concern for living systems nih.gov | Highly biocompatible, suitable for live cells nih.govwhiterose.ac.uk |
| Applications | Bioconjugation, materials science, drug discovery researchgate.net | Live cell imaging, in vivo chemistry chemrxiv.orgnih.gov |
Amide Bond Formation via Carboxylic Acid Activation with Primary Amine Groups
The terminal carboxylic acid (-CO2H) of Azido-PEG8-CH2CO2H provides another reactive handle for conjugation. broadpharm.com This group can be activated to react with primary amines to form a stable amide bond. broadpharm.combroadpharm.com This dual functionality allows for the creation of complex molecular architectures.
The formation of an amide bond typically involves a two-step process:
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate. Common activating agents include:
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), which is water-soluble and widely used in bioconjugation. broadpharm.commedkoo.com
N-Hydroxysuccinimide (NHS): EDC is often used in combination with NHS to form a more stable NHS ester intermediate. pearson.comthermofisher.com This pre-activated ester can then be isolated or reacted directly with a primary amine.
Other Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective for activating carboxylic acids. biochempeg.combroadpharm.combroadpharm.com
Reaction with a Primary Amine: The activated carboxylic acid readily reacts with a primary amine (-NH2), found on proteins (e.g., the side chain of lysine (B10760008) residues) or other molecules, to form a stable amide linkage. thermofisher.combroadpharm.com
This amide bond formation is orthogonal to the azide-alkyne cycloaddition reactions, meaning that the two reactions can be performed sequentially without interfering with each other. For example, a molecule containing a primary amine can first be attached via the carboxylic acid, and then the azide group can be used for a subsequent click reaction.
Carbodiimide-Mediated Coupling (e.g., EDC, HATU) for Bioconjugation
The carboxylic acid group of Azido-PEG8-CH2CO2H can be coupled to primary amines on biomolecules through the formation of a stable amide bond. This reaction is facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.com
Mechanism of EDC-Mediated Coupling:
EDC is a zero-length crosslinker that activates carboxyl groups to make them reactive towards nucleophilic attack by primary amines. thermofisher.com The mechanism involves the reaction of the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can be readily displaced by a primary amine, resulting in the formation of an amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.com However, if the intermediate does not react with an amine, it will hydrolyze, regenerating the original carboxyl group. thermofisher.com The efficiency of EDC-mediated coupling is highest in acidic conditions (pH 4.5), though it can be performed at neutral pH with reduced efficiency. thermofisher.com
A significant challenge with EDC chemistry is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, which is an undesired side reaction that consumes the activated carboxyl group. nih.gov
Mechanism of HATU-Mediated Coupling:
HATU is another coupling reagent used to facilitate amide bond formation. thieme-connect.de The mechanism involves the activation of the carboxylic acid by HATU, which forms an active ester intermediate. growingscience.com This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of the desired amide bond. thieme-connect.degrowingscience.com A weak base, such as N,N-Diisopropylethylamine (DIPEA), is often used to deprotonate the carboxylic acid, facilitating its reaction with HATU. growingscience.com
| Reagent | Mechanism | Key Features |
| EDC | Forms an active O-acylisourea intermediate with the carboxyl group, which then reacts with a primary amine. thermofisher.com | Water-soluble; can lead to N-acylurea side product formation. thermofisher.comnih.gov |
| HATU | Activates the carboxyl group to form an active ester intermediate, which subsequently reacts with a primary amine. thieme-connect.degrowingscience.com | Often used with a non-nucleophilic base like DIPEA. growingscience.com |
N-Hydroxysuccinimide (NHS) Ester Intermediates for Amine Conjugation
To improve the efficiency and stability of the conjugation reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC. thermofisher.com The addition of NHS leads to the in-situ formation of an Azido-PEG8-NHS ester. This NHS ester is more stable than the O-acylisourea intermediate and can be isolated in some cases. broadpharm.com
The Azido-PEG8-NHS ester is an amine-reactive reagent that readily reacts with primary amines at a pH range of 7-9 to form a stable amide bond. windows.netprecisepeg.combroadpharm.com The primary amine acts as a nucleophile, attacking the NHS ester and releasing NHS as a byproduct. precisepeg.com This method is widely used for labeling proteins, which typically have multiple primary amines on lysine residues and at the N-terminus of each polypeptide chain. windows.netprecisepeg.com
The NHS ester of Azido-PEG8 is sensitive to moisture and can hydrolyze, rendering it non-reactive. windows.net Therefore, it should be dissolved and used immediately, and stock solutions should not be prepared for storage. windows.net Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the intended reaction. windows.net
| Compound | Description | Reactivity |
| Azido-PEG8-NHS ester | A derivative of Azido-PEG8-CH2CO2H where the carboxylic acid has been activated with NHS. broadpharm.com | Reacts with primary amines at pH 7-9 to form a stable amide bond. windows.netprecisepeg.combroadpharm.com |
Advanced Bioconjugation and Functionalization Strategies
Site-Specific Conjugation to Biomolecules for Therapeutic and Diagnostic Development
The dual-reactive nature of Azido-PEG8-CH2CO2H makes it an invaluable tool for the precise assembly of complex biomolecular constructs. axispharm.com This capability is fundamental to the development of next-generation therapeutics and diagnostics, where specific linkage between different molecular entities is required. The linker's azide (B81097) functionality is stable under most biological conditions and reacts selectively, making it ideal for multistep conjugation schemes where other reactive groups must be preserved. broadpharm.com
The specific labeling of proteins and peptides is crucial for studying their function, tracking their location within biological systems, and constructing therapeutic agents. Azido-PEG8-CH2CO2H facilitates this through a two-step process. First, its terminal carboxylic acid can be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HBTU to form a stable amide bond with primary amines found on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues. broadpharm.combroadpharm.com Alternatively, the pre-activated N-hydroxysuccinimide (NHS) ester form of the linker, Azido-PEG8-CH2CO2-NHS, can directly react with these amines to form the same stable linkage. axispharm.combroadpharm.com
Once the linker is attached, the protein or peptide is endowed with a terminal azide group. This azide serves as a versatile chemical handle for the subsequent attachment of a second molecule via bioorthogonal chemistry. axispharm.comnih.gov The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, which forms a highly stable triazole ring with an alkyne-modified molecule. medchemexpress.comlumiprobe.com This strategy is employed in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis-TArgeting Chimeras (PROTACs). broadpharm.commedchemexpress.commedchemexpress.com In ADCs, the linker may be used to attach a potent cytotoxic drug to a tumor-targeting antibody. In PROTACs, it can connect a protein-targeting ligand to an E3 ubiquitin ligase ligand, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com
| Functional Group of Linker | Reactive Partner on Biomolecule | Chemistry Involved | Resulting Linkage | Primary Application |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) on Proteins/Peptides | Amide Coupling (with activators like EDC) | Amide Bond | Initial attachment of the linker to the biomolecule |
| Azide (-N3) | Alkyne, BCN, or DBCO | Click Chemistry (e.g., CuAAC, SPAAC) | Triazole Ring | Conjugation of a second molecule (e.g., drug, dye, probe) |
The precise modification of nucleic acids is essential for applications in genetic analysis, diagnostics, and the development of gene therapies. Azido-PEG8-CH2CO2H and its derivatives are used to functionalize amine-modified oligonucleotides. broadpharm.com Synthetic DNA or RNA can be produced with incorporated amine groups, which can then be covalently linked to the carboxylic acid end of the linker, typically via its more reactive NHS ester form. broadpharm.com
This process attaches the Azido-PEG8- moiety to the nucleic acid, rendering it "clickable." The terminal azide allows for the efficient and specific conjugation of various functional molecules, such as fluorescent dyes for probing, affinity tags for purification, or larger constructs like cell-penetrating peptides or polymers for gene delivery. nih.govmedchemexpress.com The bioorthogonal nature of the azide-alkyne reaction ensures that the conjugation occurs without affecting the sensitive structure of the nucleic acid itself. nih.govlumiprobe.com This modular approach allows researchers to easily create a variety of custom probes and delivery systems from a single azido-modified oligonucleotide precursor.
Protein and Peptide Labeling and Modification
Surface Engineering and Material Functionalization for Biomedical Applications
Surface engineering is a critical field in biomedical research that aims to modify the surfaces of materials to improve their interaction with biological systems. numberanalytics.comlsu.edu Azido-PEG8-CH2CO2H is a key reagent in this field, used to create surfaces that are biocompatible, resist non-specific binding, and can be further functionalized for specific biological tasks. broadpharm.combroadpharm.comcd-bioparticles.net
When a foreign material is introduced into the body, proteins and cells can adhere to its surface, often leading to an undesirable immune response or loss of device function. Surface PEGylation, the process of grafting polyethylene (B3416737) glycol chains onto a surface, is a widely used strategy to mitigate these effects. mdpi.com The PEG chains are highly hydrophilic and create a hydration layer that acts as a physical barrier, sterically hindering the adsorption of proteins and preventing cell adhesion. mdpi.com This enhances the material's biocompatibility and can increase the circulation time of nanoparticles in the bloodstream by helping them evade capture by phagocytic immune cells. biochempeg.commdpi.com
Azido-PEG8-CH2CO2H can be used to PEGylate surfaces that possess primary amine groups. The linker's carboxylic acid group is used to anchor the molecule to the material, creating a dense layer of PEG chains that project from the surface. cd-bioparticles.netbiochempeg.com
Beyond simply improving biocompatibility, Azido-PEG8-CH2CO2H is instrumental in creating functional, bioactive interfaces. After immobilizing the linker onto a material's surface via its carboxyl group, the surface becomes decorated with a field of azide groups. broadpharm.comnih.gov This "azide-activated" surface is a versatile platform for the covalent attachment of virtually any biomolecule that has been modified with a compatible reactive group, such as an alkyne. nih.gov
This strategy is used to develop a wide range of bioactive materials. For example, researchers have functionalized gold nanoparticles (AuNPs) with azide-terminated PEG ligands to create a stable and versatile platform. nih.gov These azide-functionalized nanoparticles can then be "clicked" with alkyne-modified antibodies, peptides, or enzymes to create targeted drug delivery vehicles, diagnostic sensors, or catalytic nanomaterials. broadpharm.comnih.gov This approach allows for the controlled and oriented immobilization of biomolecules on surfaces, which is critical for creating biosensors with high sensitivity and medical implants that can actively promote tissue integration. numberanalytics.comstmjournals.com
| Application | Role of Azido-PEG8-CH2CO2H | Key Benefit | Example |
|---|---|---|---|
| Improving Biocompatibility | Anchors PEG chains to a material surface via its -COOH group. | Reduces non-specific protein adsorption and immune cell recognition. mdpi.com | Coating medical implants to prevent rejection. |
| Creating Bioactive Surfaces | Creates a functional interface presenting reactive azide groups. | Allows for specific, covalent immobilization of alkyne-modified biomolecules. nih.gov | Functionalizing biosensor chips with capture antibodies. |
| Developing Functional Nanoparticles | Stabilizes nanoparticles and provides a "clickable" surface. nih.gov | Enables the attachment of targeting ligands for diagnostics or therapeutics. broadpharm.com | Creating targeted gold nanoparticles for cancer cell imaging. |
Translational Research and Biomedical Applications
Antibody-Drug Conjugates (ADCs) Development
Antibody-drug conjugates are a class of targeted therapy that uses a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. fujifilm.comnih.gov The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, potency, and pharmacokinetic profile. biochempeg.comnih.gov Azido-PEG8-CH2CO2H serves as a non-cleavable linker in ADC constructs. medchemexpress.comglpbio.com
The design of the linker and the conjugation strategy are paramount in producing effective ADCs. fujifilm.com The goal is to create a homogeneous product with a consistent drug-to-antibody ratio (DAR), as a high DAR can lead to rapid plasma clearance, while a low DAR may result in insufficient efficacy. nih.gov The use of Azido-PEG8-CH2CO2H, particularly in combination with site-specific conjugation techniques, aids in achieving this goal. nih.gov
By engineering an azide-containing non-canonical amino acid into the antibody structure, the azide (B81097) group of Azido-PEG8-CH2CO2H can be precisely attached via click chemistry. nih.gov This method allows for the creation of ADCs with a defined DAR, improving the homogeneity of the final product compared to stochastic conjugation methods that target native lysine (B10760008) or cysteine residues. fujifilm.com The hydrophilic PEG8 spacer helps to mitigate aggregation that can be caused by hydrophobic payloads, further contributing to a more uniform and stable ADC formulation. biochempeg.com
The pharmacokinetic properties of an ADC are heavily influenced by its linker. The inclusion of a hydrophilic PEG linker, such as the eight-unit chain in Azido-PEG8-CH2CO2H, has been shown to improve the biopharmaceutical profile of ADCs. biochempeg.com The PEG chain creates a protective hydrophilic shield around the payload, which can increase the ADC's solubility and stability in circulation. biochempeg.com
Research has demonstrated that increasing the length of the PEG linker can improve the in vivo tolerance and pharmacokinetic profile of an ADC. nih.gov For example, in a study comparing ADCs with PEG0, PEG8, and PEG12 linkers, the PEG8-containing ADC showed a 100% survival rate in mice at a 20 mg/kg dose, whereas the ADC without a PEG linker was lethal. nih.gov This improvement is attributed to the reduction of nonspecific uptake by organs like the liver. nih.gov The enhanced hydrophilicity provided by the PEG8 linker can lead to a longer half-life and reduced clearance rates, ensuring the ADC remains in circulation long enough to reach its target tumor cells. nih.gov
Table 1: Impact of PEG Linker Length on ADC Properties This table synthesizes general findings on how PEG linker length, including PEG8, affects key ADC parameters based on preclinical research.
| Linker Feature | Parameter | Observation | Research Finding |
| PEG Length | Drug-to-Antibody Ratio (DAR) | Enables higher, more consistent DAR by improving solubility and reducing aggregation. biochempeg.com | Hydrophilic linkers can support higher drug loading without compromising stability. biochempeg.com |
| PEG8 | In Vivo Tolerance | Significantly improved compared to non-PEGylated linkers. nih.gov | Mice treated with a PEG8-ADC had a 100% survival rate, versus 0% for a PEG0-ADC at the same dose. nih.gov |
| PEG8 | Pharmacokinetics (PK) | Reduces clearance and nonspecific organ uptake, extending circulation time. nih.gov | ADCs with hydrophilic PEG linkers show improved PK profiles and reduced hepatic clearance. |
| PEG8 | Stability | Increases stability by creating a protective hydrophilic shield around the payload. biochempeg.com | Linkers are designed to be stable in the bloodstream to prevent premature drug release. fujifilm.com |
Linker Design and Impact on Drug-Antibody Ratio and Homogeneity
Proteolysis-Targeting Chimeras (PROTACs) Synthesis
PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells. thno.org They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. thno.orgmedchemexpress.com
Azido-PEG8-CH2CO2H is a PEG-based linker used in the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its bifunctional nature is ideal for constructing the chimeric molecule. The terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand, while the azide group provides a handle for a subsequent click chemistry reaction with an alkyne-modified ligand for the target protein of interest. broadpharm.commedchemexpress.com This modular approach allows for the systematic assembly of PROTAC libraries with varied components. broadpharm.com The hydrophilic PEG8 spacer is crucial for maintaining the solubility of the entire PROTAC molecule, which is often composed of two complex and potentially hydrophobic ligands. biochempeg.com
The length and composition of the linker are critical determinants of a PROTAC's efficacy, as they dictate the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. medchemexpress.comnih.gov An optimal linker length allows for a productive interaction between the E3 ligase and the target, leading to efficient ubiquitination. nih.gov
Studies have shown that varying the linker length can have a significant impact on degradation efficacy. thno.orgnih.gov For instance, research on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal for inducing degradation. nih.govnih.gov In another study developing a ROR1-targeting degrader-antibody conjugate, a linker with four PEG units demonstrated superior degradation efficacy and cytotoxicity compared to longer or shorter versions. thno.org While the optimal length is dependent on the specific target and E3 ligase pair, the approximately 25-atom chain of Azido-PEG8-CH2CO2H provides a relevant length for screening and optimization studies. nih.govsigmaaldrich.com The availability of linkers with different PEG unit lengths, such as PEG4, PEG8, and others, allows researchers to fine-tune the distance between the two ends of the PROTAC to maximize degradation potency. broadpharm.comthno.org
Table 2: Role of Linker Length in PROTAC Efficacy This table summarizes research findings on the importance of the linker component in PROTACs, for which Azido-PEG8-CH2CO2H is a relevant building block.
| PROTAC Component | Factor | Influence on Efficacy | Research Example |
| Linker | Length & Flexibility | Determines the distance and orientation between the target protein and E3 ligase, affecting ternary complex formation. medchemexpress.comnih.gov | An optimal linker length is required for maximal interaction and efficient ubiquitination. nih.gov |
| Linker | Solubility | The hydrophilic PEG chain improves the solubility of the entire PROTAC molecule. biochempeg.com | PEG-based linkers are commonly used to overcome the poor solubility of complex PROTACs. medchemexpress.com |
| Linker | Degradation Potency | Efficacy is highly sensitive to linker length, which must often be optimized on a case-by-case basis. thno.orgnih.gov | A study found a 16-atom linker was optimal for one target, while another found a PEG4 linker was best for a different target. thno.orgnih.gov |
Strategic Integration into PROTAC Linker Architectures
Advanced Drug Delivery Systems
Beyond ADCs and PROTACs, Azido-PEG8-CH2CO2H is utilized in a variety of advanced drug delivery systems designed to improve the therapeutic index of drugs. biochempeg.combroadpharm.com Its versatile chemical handles and solubility-enhancing PEG chain make it suitable for surface functionalization of nanoparticles, liposomes, and hydrogels. medkoo.comcd-bioparticles.netmdpi.com
The azide group allows for the covalent attachment of the PEG linker to drug delivery vehicles that have been modified with an alkyne group, a stable and highly specific conjugation method. medkoo.combroadpharm.com The terminal carboxylic acid can then be used to attach targeting ligands, such as peptides or small molecules, to guide the delivery system to specific cells or tissues. Alternatively, the acid can be conjugated to a drug molecule for controlled release. The hydrophilic and flexible PEG8 chain helps to shield the nanocarrier from the immune system, a phenomenon known as the "stealth effect," which can prolong circulation time and improve accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors. mdpi.com This surface modification is a key strategy in nanotechnology and new materials research for creating more effective and targeted drug delivery platforms. biochempeg.com
PEGylation for Enhanced Solubility and Systemic Circulation Longevity
Furthermore, PEGylation dramatically increases the hydrodynamic volume of the molecule, which is the effective size in a solution. wikipedia.orgnih.gov This increased size leads to a reduced rate of renal clearance, as the larger molecule is less likely to be filtered by the glomerulus in the kidneys. wikipedia.orgnih.gov The extended presence in the bloodstream, or longer systemic circulation longevity, allows for a reduced dosage frequency. wikipedia.org The PEG chain also provides a protective shield, masking the attached molecule from the host's immune system and reducing proteolytic degradation, which further contributes to its stability and extended half-life in vivo. wikipedia.orgnih.gov The compound Azido-PEG8-CH2CO2H is designed as an aqueous soluble PEG linker, leveraging these properties for various bioconjugation applications. broadpharm.combroadpharm.com
Table 1: Physicochemical Properties of Azido-PEG-CH2CO2H Linkers with Varying PEG Lengths This table provides illustrative data based on commercially available linkers to show the effect of PEG chain length. Specific experimental values for solubility and circulation may vary depending on the conjugated molecule.
| Compound Name | Molecular Weight (g/mol) | PEG Units | Key Feature |
|---|---|---|---|
| Azido-PEG2-CH2CO2H | 217.2 | 2 | Hydrophilic PEG spacer enhances solubility. cd-bioparticles.netmedkoo.com |
| Azido-PEG3-CH2CO2H | 261.26 | 3 | Increases solubility in aqueous media. cd-bioparticles.net |
| Azido-PEG8-CH2CO2H | 453.5 | 8 | Aqueous soluble PEG linker. broadpharm.com |
| Azido-PEG9-acid | 511.56 | 9 | Heterobifunctional PEG molecule. biochempeg.com |
Formulation of Nanocarriers and Polymeric Conjugates for Targeted Delivery
Azido-PEG8-CH2CO2H is a heterobifunctional linker, a class of molecules critical for the development of advanced drug delivery systems. biochempeg.com Its structure contains two distinct reactive ends: a terminal azide group (N₃) and a carboxylic acid group (-COOH). broadpharm.combroadpharm.com This dual functionality allows for the sequential and controlled conjugation of different molecules. The carboxylic acid can be activated to react with primary amine groups on proteins, peptides, or other molecules to form a stable amide bond. broadpharm.combroadpharm.combiochempeg.com The azide group is reserved for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), which form a highly stable triazole linkage with alkyne-modified molecules. broadpharm.combroadpharm.commedchemexpress.com
This linker is extensively used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.comfujifilm.commedchemexpress.commedchemexpress.com In ADCs, the linker connects a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. fujifilm.commedchemexpress.com This ensures that the toxic payload is delivered directly to the tumor site, enhancing efficacy and minimizing systemic toxicity. fujifilm.com Azido-PEG8-CH2CO2H has been specifically utilized in the development of ADC linker-drug fragments. sci-hub.se For instance, research has shown its use in condensing with dipeptide fragments to create cleavable linkers for ADCs targeting the Epidermal Growth Factor Receptor (EGFR). sci-hub.se Similarly, in PROTACs, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. medchemexpress.commedchemexpress.com The PEG component of the linker enhances the solubility and pharmacokinetic properties of the entire conjugate. nih.gov Beyond ADCs and PROTACs, these linkers are valuable for the surface functionalization of nanocarriers, such as poly(lactide-co-glycolide) (PLGA) particles, to attach targeting ligands or other functional molecules for various biomedical applications. biochempeg.com
Table 2: Applications of Azido-PEG8-CH2CO2H in Polymeric Conjugates
| Conjugate Type | Application Area | Role of Azido-PEG8-CH2CO2H | Research Finding |
|---|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Cancer Therapy | Non-cleavable linker connecting an antibody to a cytotoxic payload. biochempeg.commedchemexpress.com | Used in the synthesis of combretastatin (B1194345) A4-derived payloads for EGFR-targeted ADCs. sci-hub.se |
| PROTACs | Targeted Protein Degradation | PEG-based linker connecting a target protein ligand to an E3 ligase ligand. medchemexpress.commedchemexpress.commedchemexpress.com | The linker is part of a system that exploits the ubiquitin-proteasome pathway for protein degradation. medchemexpress.commedchemexpress.com |
| Nanocarrier Functionalization | Drug Delivery | Surface modification of nanoparticles (e.g., PLGA) to attach targeting moieties. biochempeg.com | Enables surface-selective click chemistry for creating spatioselectively modified particles. biochempeg.com |
Applications in Diagnostics and Molecular Imaging
The unique chemical properties of Azido-PEG8-CH2CO2H make it a valuable tool in the field of medical diagnostics and molecular imaging. medchemexpress.comaxispharm.com Its utility stems from the azide group's capacity for highly specific and efficient "click chemistry" reactions. broadpharm.commedchemexpress.com This allows for the precise covalent attachment of imaging agents to biomolecules, such as proteins or antibodies, or to nanocarriers. axispharm.com The bifunctional nature of the linker provides a stable platform for designing complex imaging probes where one end attaches to a targeting vector and the other to a signaling molecule. medchemexpress.commedchemexpress.com
Radiotracer and Fluorescent Probe Conjugation for Imaging Modalities
The azide functionality of Azido-PEG8-CH2CO2H is ideal for conjugation with imaging probes through click chemistry. medchemexpress.com This reaction is known for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions with minimal by-products. axispharm.comnih.gov For fluorescence imaging, alkyne-modified fluorescent dyes can be "clicked" onto the azide-functionalized molecule of interest. nih.gov Researchers have developed fluorogenic probes that are non-fluorescent until they react with an azide, which minimizes background signals and enhances detection sensitivity. nih.govmedchemexpress.com For example, a non-fluorescent alkyne-containing precursor can generate a highly fluorescent product upon reacting with an azido-modified sugar that has been metabolically incorporated into cells, allowing for the visualization of specific glycoconjugates. nih.gov This same principle applies to the conjugation of radiotracers for nuclear imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). An alkyne-derivatized chelator, capable of sequestering a radioisotope, can be attached to an azide-bearing targeting molecule via the Azido-PEG8-CH2CO2H linker, enabling the creation of targeted radiopharmaceuticals.
Future Directions and Emerging Research Avenues
Integration with Novel Bioorthogonal Ligation Chemistries and Advanced Synthetic Methodologies
The azide (B81097) moiety of Azido-PEG8-CH2CO2H is a key player in the realm of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse reaction, the field is rapidly evolving, with new ligation chemistries offering improved kinetics and biocompatibility.
Future research will see Azido-PEG8-CH2CO2H increasingly integrated with strain-promoted azide-alkyne cycloaddition (SPAAC) . Unlike CuAAC, SPAAC does not require a cytotoxic copper catalyst, making it highly suitable for in vivo applications. precisepeg.comacs.org The reaction relies on the inherent strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), to react selectively with azides. biomers.net This copper-free approach is critical for creating advanced therapeutic and diagnostic agents intended for direct use in living organisms. For instance, researchers have utilized SPAAC to link azido-PROTACs (Proteolysis Targeting Chimeras) to antibodies, a strategy that could be readily adapted using Azido-PEG8-CH2CO2H to create targeted protein degraders. acs.orgcore.ac.ukacs.org
Another promising frontier is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which boasts exceptionally fast reaction kinetics. precisepeg.com This reaction between an electron-deficient tetrazine and a strained alkene, like trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known. precisepeg.com Azido-PEG8-CH2CO2H can be synthetically modified to incorporate a tetrazine, or its azide can be used in a multi-step synthesis to bring together components for IEDDA ligation. The rapid nature of IEDDA is particularly advantageous for applications requiring real-time imaging or rapid capture of biological events.
Photoclick chemistry represents a further level of control, allowing for spatiotemporal command over the ligation process. researchgate.net By using light to activate either the azide or a reaction partner, researchers can dictate exactly when and where the conjugation occurs. This is particularly valuable for patterning surfaces or activating a therapeutic agent at a specific disease site. suda.edu.cn The integration of Azido-PEG8-CH2CO2H into photoclickable systems will enable the development of highly sophisticated, light-guided biomaterials and drug delivery platforms.
| Ligation Chemistry | Key Feature | Potential Application with Azido-PEG8-CH2CO2H |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, high biocompatibility | In vivo drug delivery, antibody-drug conjugates (ADCs), PROTACs. acs.orgcore.ac.ukacs.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast kinetics | Real-time cellular imaging, rapid bioconjugation in complex media. precisepeg.com |
| Photoclick Chemistry | Spatiotemporal control via light | Patterning biomaterial surfaces, site-specific drug activation. researchgate.netsuda.edu.cn |
Development of Multifunctional Conjugates for Precision Medicine and Theranostics
The true power of Azido-PEG8-CH2CO2H lies in its ability to link different molecular entities, creating multifunctional conjugates for precision medicine and theranostics—the integration of diagnostics and therapeutics. The defined PEG8 linker provides crucial aqueous solubility and optimal spacing between the conjugated moieties, preventing steric hindrance and preserving their biological activity. fcad.comnih.gov
In the realm of precision medicine , this linker is pivotal for constructing next-generation Antibody-Drug Conjugates (ADCs) . fcad.com An antibody, chosen for its specificity to a cancer cell antigen, can be linked via Azido-PEG8-CH2CO2H to a potent cytotoxic drug. The carboxylic acid end of the linker can be activated to react with the antibody, while the azide end "clicks" to an alkyne-modified drug. This modular approach allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR), a critical factor for efficacy and safety. core.ac.uk Similarly, the linker is instrumental in developing PROTACs , where it can connect a target-binding molecule and an E3 ligase ligand, leading to the targeted degradation of disease-causing proteins. core.ac.ukacs.org The PEG component enhances the solubility and pharmacokinetic properties of these complex molecules. fcad.com
Theranostics represents a paradigm shift in disease management, and Azido-PEG8-CH2CO2H is a key enabling tool. By using this linker to assemble a targeting ligand (e.g., a peptide or antibody), a therapeutic agent, and an imaging agent (e.g., a fluorescent dye or a PET imaging radionuclide) into a single construct, a theranostic nanoparticle can be created. cd-bioparticles.netnih.gov Such nanoparticles can simultaneously report on the location and extent of a disease while delivering a therapeutic payload. nih.gov For example, magnetic nanoparticles functionalized with Azido-PEG-OH have been developed for integrated diagnosis and treatment. cd-bioparticles.net The carboxylic acid of Azido-PEG8-CH2CO2H provides a convenient handle for attaching targeting ligands or drugs, while the azide enables the attachment of imaging probes via click chemistry.
| Application Area | Conjugate Component 1 | Conjugate Component 2 | Role of Azido-PEG8-CH2CO2H |
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody | Cytotoxic Drug | Provides a stable, hydrophilic linkage with controlled drug-to-antibody ratio. core.ac.uk |
| PROTACs | Target-binding Ligand | E3 Ligase Ligand | Connects the two active moieties, improving solubility and pharmacokinetics. acs.org |
| Theranostic Nanoparticles | Targeting Moiety (e.g., peptide) | Therapeutic Drug & Imaging Agent | Serves as a central scaffold for assembling the multifunctional nanoparticle. cd-bioparticles.netnih.gov |
Advancements in Scalable Synthesis and Manufacturing of PEG Linkers for Industrial Applications
The clinical and commercial success of therapies based on PEGylated molecules hinges on the ability to produce high-purity linkers like Azido-PEG8-CH2CO2H on an industrial scale. Future directions in this area focus on enhancing the efficiency, cost-effectiveness, and sustainability of the manufacturing process.
Furthermore, the principles of green chemistry are being increasingly applied to the manufacturing of pharmaceutical components. This includes the use of less hazardous solvents, reducing waste, and developing more atom-economical reactions. Future manufacturing of Azido-PEG8-CH2CO2H will likely incorporate these principles to create a more sustainable production lifecycle. fcad.com
Advancements in analytical techniques are also critical for the industrial application of these linkers. fujifilm.com Sophisticated methods like HPLC, NMR, and mass spectrometry are essential for ensuring the purity and structural integrity of each batch of Azido-PEG8-CH2CO2H. fcad.com As the demand for PEGylated therapeutics grows, with dozens of products in clinical trials, the need for robust, scalable, and well-characterized manufacturing processes for linkers like Azido-PEG8-CH2CO2H will become even more pronounced. fujifilm.comgminsights.comprnewswire.com Computational fluid dynamics may even be used to model and optimize reaction conditions for large-scale production. fujifilm.com
Q & A
Q. What are the key functional groups in Azido-PEG8-CH2CO2H, and how do they enable bioconjugation?
Azido-PEG8-CH2CO2H contains two reactive groups:
- Azide (-N₃) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for click chemistry applications .
- Carboxyl (-COOH) : Facilitates carbodiimide-mediated coupling (e.g., EDC/NHS) with amine-containing molecules like proteins or peptides . Methodological Insight: For bioconjugation, optimize pH (5.0–7.4 for carboxyl activation) and use molar excess ratios (e.g., 5:1 reagent-to-target) to ensure efficient coupling. Confirm reaction completion via FT-IR (azide peak at ~2100 cm⁻¹) or MALDI-TOF .
Q. What are the recommended storage conditions for Azido-PEG8-CH2CO2H to maintain stability?
Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the carboxyl group and azide degradation. Aliquot to avoid repeated freeze-thaw cycles. Purity should be verified via HPLC (>95%) before critical experiments .
Advanced Research Questions
Q. How can reaction conditions for CuAAC click chemistry be optimized using Azido-PEG8-CH2CO2H?
- Catalyst : Use 1–5 mM Cu(I) (e.g., TBTA or BTTAA) to enhance reaction kinetics while minimizing cytotoxicity .
- Solvent : Aqueous buffers (PBS, pH 7.4) or mixed solvents (e.g., DMSO:H₂O) improve solubility of hydrophobic alkyne partners.
- Validation : Monitor reaction progress via TLC (Rf shift) or UV-Vis (disappearance of alkyne absorbance at ~280 nm). Post-purification, confirm product integrity using ESI-MS .
Q. What analytical methods are recommended to confirm the purity and structural integrity of Azido-PEG8-CH2CO2H post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O or CDCl₃) should show characteristic PEG methylene peaks (δ 3.5–3.7 ppm), azide protons (if resolvable), and carboxyl protons (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (theoretical MW: 453.5 g/mol) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient to assess purity (>95%) and identify degradation products .
Q. How should researchers address discrepancies in reported molecular weights or CAS numbers across literature sources?
- Cross-Referencing : Validate CAS numbers (e.g., 1343472-07-0 vs. conflicting entries) using authoritative databases like PubChem or SciFinder .
- Experimental Validation : Perform elemental analysis or high-resolution MS to confirm molecular formula (C₁₈H₃₅N₃O₁₀) and rule out batch-specific variations .
- Critical Review : Compare synthesis protocols from primary literature to identify potential isomerism or PEG chain length variability .
Q. What strategies mitigate hydrolysis of the carboxyl group in Azido-PEG8-CH2CO2H during aqueous reactions?
- pH Control : Maintain reaction pH <7.0 to slow hydrolysis. Use buffers like MES (pH 5.5–6.5) for carboxyl activation .
- Coupling Agents : Add sulfo-NHS (1–10 mM) to stabilize the reactive ester intermediate during EDC-mediated reactions .
- Temperature : Conduct reactions at 4°C to reduce hydrolysis rates for long-term incubations .
Data Contradiction Analysis
Q. How to resolve conflicting data on Azido-PEG8-CH2CO2H’s solubility in organic vs. aqueous solvents?
- Contextual Factors : Solubility varies with PEG chain hydration. For organic phases (e.g., DCM), use sonication or co-solvents (e.g., 10% DMSO in water) .
- Experimental Replication : Compare solubility under controlled conditions (e.g., 25°C, 1 mg/mL) across multiple solvent systems. Report results with ±SEM to highlight variability .
Q. What causes variability in conjugation efficiency between Azido-PEG8-CH2CO2H batches?
- PEG Chain Length : Ensure consistent PEG8 polymerization via GPC analysis to rule out chain-length polydispersity .
- Impurity Profile : Screen for residual catalysts (e.g., Cu⁺) or moisture via ICP-MS or Karl Fischer titration, which may inhibit azide reactivity .
Methodological Best Practices
Q. How to design a robust protocol for synthesizing Azido-PEG8-CH2CO2H derivatives?
- Stepwise Optimization :
Activation : Pre-activate carboxyl with EDC/sulfo-NHS (30 min, 4°C).
Click Chemistry : Add alkyne partner (1.2 eq) and Cu(I) catalyst (2 mM) under inert atmosphere.
Purification : Use size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) to remove unreacted reagents .
Q. What statistical approaches are suitable for analyzing dose-response data in Azido-PEG8-CH2CO2H-based drug delivery studies?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ values.
- Error Analysis : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for small-sample studies .
- Reproducibility : Include triplicate runs and negative controls (e.g., PEG8-CH2CO2H without azide) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
